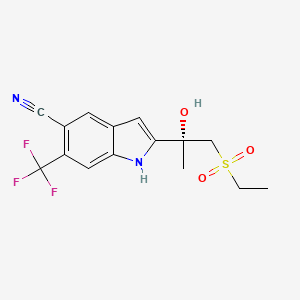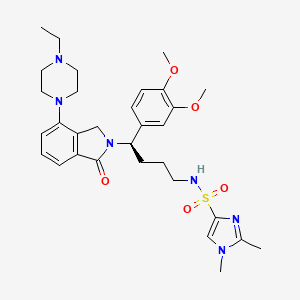
1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-
Overview
Description
TAM-67, also known as dominant-negative c-Jun, is a modified version of the c-Jun protein that lacks the transactivation domain. This compound is a potent inhibitor of activator protein 1 (AP-1) mediated transactivation. TAM-67 is primarily used in scientific research to study the role of AP-1 in various cellular processes, including tumorigenesis and inflammation .
Preparation Methods
The preparation of TAM-67 involves recombinant DNA technology. The gene encoding the modified c-Jun protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the TAM-67 protein, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
TAM-67 primarily functions as a biological inhibitor rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution. Its primary interaction is with other proteins, specifically Jun or Fos family proteins, to inhibit AP-1 activation. This inhibition occurs through dimerization, where TAM-67 forms a complex with these proteins, preventing them from binding to DNA and activating transcription .
Scientific Research Applications
TAM-67 has a wide range of applications in scientific research:
Cancer Research: TAM-67 is used to study the role of AP-1 in tumorigenesis.
Inflammation Studies: By blocking AP-1 activation, TAM-67 helps researchers understand the role of AP-1 in inflammatory responses.
Mechanism of Action
TAM-67 exerts its effects by inhibiting the activation of AP-1. It achieves this by dimerizing with Jun or Fos family proteins, preventing them from forming functional AP-1 complexes that can bind to DNA and activate transcription. Additionally, TAM-67 can block nuclear factor kappa B (NFκB) activation by interacting with NFκB p65, further inhibiting transcriptional activation of target genes .
Comparison with Similar Compounds
TAM-67 is unique in its ability to inhibit AP-1 mediated transactivation without affecting general cell proliferation or hyperplasia. Similar compounds include other dominant-negative mutants of transcription factors, such as dominant-negative NFκB inhibitors. TAM-67 is distinct in its specificity for AP-1 and its ability to block both AP-1 and NFκB pathways .
Similar Compounds
- Dominant-negative NFκB inhibitors
- Dominant-negative Fos mutants
- Dominant-negative Jun mutants
TAM-67’s specificity and dual inhibition of AP-1 and NFκB pathways make it a valuable tool in research focused on understanding the molecular mechanisms underlying cancer and inflammation .
Properties
CAS No. |
82668-33-5 |
|---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C17H27NO2/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15/h11-12,15H,5-10H2,1-4H3 |
InChI Key |
UOLJKAPABHXFRE-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC |
Canonical SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
82668-33-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(5,6-dimethoxyindan-2-yl)dipropylamine 5,6-dimethoxy-2-(di-n-propylamino)indan 5,6-dimethoxy-2-(dipropylamino)indan hydrochloride PNU 99194A PNU-99194A U 99194 U 99194A U-99194 U-99194A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)

![2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide](/img/structure/B1673013.png)


![2-(diphenoxyphosphorylamino)ethyl-[10-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]decyl]-dimethylazanium dibromide](/img/structure/B1673021.png)





